
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Various methods have been developed for synthesizing compounds similar to "2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide". These methods include cyclization of certain carbonyl thiosemicarbazides and reactions with electrophiles (Mekuskiene & Vainilavicius, 2006).
Structural Analysis : X-ray diffraction studies have been conducted on similar compounds, providing insights into their molecular structures and conformational features, which are crucial for understanding their chemical behavior (Gurskaya, Zavodnik, & Shutalev, 2003).
Biological Activities
Anticancer Potential : Some derivatives of similar compounds have shown potent anticancer activity. For instance, certain analogs have demonstrated significant inhibitory activity against various cancer cell lines, suggesting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Effects : Several studies have focused on the antimicrobial and anti-inflammatory properties of these compounds. Specific derivatives have been identified as effective against a range of pathogenic bacteria and fungi, highlighting their potential in treating infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Antiviral Activity : Some studies have explored the antiviral properties of related compounds. For instance, certain naphthalene derivatives have been shown to inhibit HIV replication, suggesting their potential use in antiviral therapies (Hamad et al., 2010).
Computational and Theoretical Studies
Molecular Docking and DFT Studies : Computational approaches like molecular docking and density functional theory (DFT) have been utilized to predict the interaction of these compounds with biological targets and to understand their electronic structures (Fahim & Ismael, 2021).
Metabolism Studies : Research has also focused on understanding the metabolism of similar compounds, which is vital for evaluating their pharmacokinetic properties (Varynskyi & Kaplaushenko, 2020).
Propiedades
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14-5-3-7-17(9-14)29-19(11-16-12-20(30)26-22(32)25-16)27-28-23(29)34-13-21(31)24-15-6-4-8-18(10-15)33-2/h3-10,12H,11,13H2,1-2H3,(H,24,31)(H2,25,26,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQYFSHKWWXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)
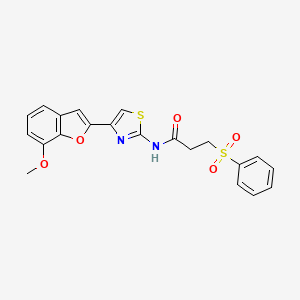
![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)
![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)
![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2634438.png)
![1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2634439.png)
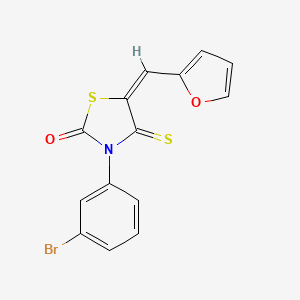
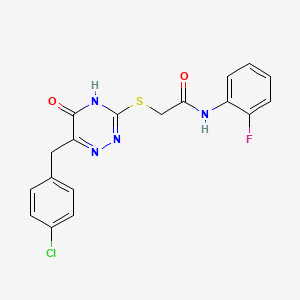
![2-Chloro-1-spiro[2.5]octan-6-ylethanone](/img/structure/B2634446.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)
![5-bromo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2634448.png)
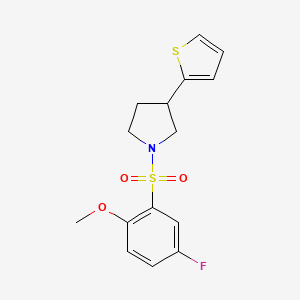
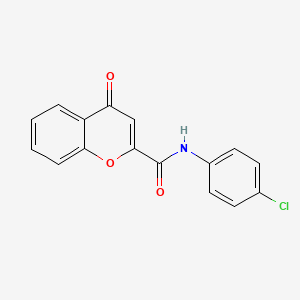
![(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2634452.png)